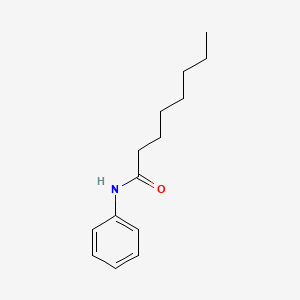

N-phenyloctanamide

Description

Structure

3D Structure

Properties

CAS No. |

6998-10-3 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-phenyloctanamide |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(16)15-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,15,16) |

InChI Key |

UQLCRQPLVWWHDC-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=CC=C1 |

Other CAS No. |

6998-10-3 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of N-Phenyloctanamide: A Technical Guide

Executive Summary

N-Phenyloctanamide (also known as Octananilide or Caprylanilide) represents a critical intersection between fatty acid chemistry and aromatic amides. As a hydrophobic, non-ionic surfactant and a structural scaffold in medicinal chemistry (e.g., histone deacetylase inhibitors), its utility is defined by its amphiphilic nature—combining a lipophilic octyl chain with a rigid, aromatic headgroup.

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers requiring actionable data for drug formulation and organic synthesis.

Part 1: Molecular Architecture & Identity

The molecule consists of an eight-carbon saturated fatty acid chain (octanoyl) amide-linked to an aniline moiety. This structure imparts significant lipophilicity, influencing its behavior in biological membranes and solubility profiles.

Table 1: Chemical Identity & Descriptors

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | Octananilide; Caprylanilide; Octanoic acid anilide |

| CAS Registry Number | 6998-10-3 |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.33 g/mol |

| SMILES | CCCCCCCC(=O)Nc1ccccc1 |

| InChI Key | IHVYRJDOZOTMMQ-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

Understanding the thermodynamic and solubility profile of this compound is essential for process chemistry and formulation.

Thermodynamic Properties

Unlike shorter-chain homologs (e.g., Acetanilide, MP ~114°C), this compound exhibits a significantly lower melting point. This "melting point depression" is characteristic of medium-chain fatty amides, where the flexible alkyl chain disrupts the efficient π-π stacking interactions of the aromatic rings in the crystal lattice.

| Property | Value / Observation | Source Context |

| Physical State | White to off-white crystalline solid | Standard Conditions |

| Melting Point | 48 – 50 °C | Experimental [1] |

| Boiling Point | ~190–200 °C (at reduced pressure) | Predicted based on homologs |

| LogP (Octanol/Water) | ~4.3 – 4.8 (Predicted) | High Lipophilicity |

Solubility & Partitioning

-

Aqueous Solubility: Negligible (< 0.1 mg/mL). The hydrophobic C8 chain dominates the polar amide bond.

-

Organic Solubility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Ethanol, and DMSO.

-

Biopharmaceutical Implication: The compound falls into BCS Class II (Low Solubility, High Permeability) characteristics. Formulation often requires lipid-based delivery systems or co-solvents.

Part 3: Synthesis & Purification Protocols

Two distinct methodologies are presented: the Classical Schotten-Baumann Acylation for scale-up, and the EDC/HOBt Coupling for high-precision, mild synthesis.

Protocol A: Classical Acylation (Scale-Up Preferred)

-

Mechanism: Nucleophilic acyl substitution.

-

Reagents: Aniline (1.0 eq), Octanoyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

Step-by-Step Workflow:

-

Preparation: Dissolve aniline (10 mmol) and triethylamine (12 mmol) in dry Dichloromethane (DCM, 50 mL) under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add octanoyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction; cooling prevents side-product formation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Wash organic layer with 1M HCl (removes unreacted aniline), then Sat. NaHCO₃ (removes acid), then Brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane.

Protocol B: EDC/HOBt Coupling (Green/Mild)

-

Context: Used when sensitive functional groups are present or to avoid acid chlorides.

-

Reference: Adapted from Bioorg. Med. Chem. Lett. [1].

Step-by-Step Workflow:

-

Activation: Dissolve Octanoic acid (1.1 mmol) in DCM. Add EDC·HCl (1.1 mmol) and HOBt (1.1 mmol). Stir for 1 hour at RT to form the active ester.

-

Coupling: Add Aniline (1.0 mmol). Stir at RT for 18–24 hours.

-

Isolation: Wash with water, NaHCO₃, and brine.

-

Purification: Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). Yields ~60-80%.

Visualization: Synthesis Logic Flow

Figure 1: Reaction pathway for the EDC/HOBt mediated synthesis of this compound.

Part 4: Analytical Characterization

Validation of the structure requires confirming the aliphatic chain integrity and the amide linkage.

Proton NMR (¹H NMR)

Data derived from experimental literature [1] in CDCl₃ (300 MHz).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 0.81 | Triplet (t) | 3H | Terminal -CH₃ | Characteristic of fatty chain end. |

| 1.08 – 1.42 | Multiplet (m) | 8H | Bulk -CH₂- | The "fatty" mid-chain envelope. |

| 1.50 – 1.74 | Multiplet (m) | 2H | β-CH₂ | Methylene beta to carbonyl. |

| 2.35 | Triplet (t) | 2H | α-CH₂ | Methylene adjacent to Carbonyl (deshielded). |

| 7.0 – 7.6 | Multiplet (m) | 5H | Aromatic H | Phenyl ring protons. |

| ~7.5 - 8.0 | Broad Singlet | 1H | -NH | Amide proton (exchangeable with D₂O). |

Infrared Spectroscopy (FTIR)

-

3290 cm⁻¹: N-H stretch (secondary amide).

-

2920, 2850 cm⁻¹: C-H stretch (asymmetric/symmetric) of the octyl chain.

-

1660 cm⁻¹: C=O stretch (Amide I band) – Diagnostic for amide formation.

-

1540 cm⁻¹: N-H bend (Amide II band).

Visualization: Identification Logic

Figure 2: Analytical decision tree for structural verification.

References

-

Optimization of physicochemical properties... (USP): Detailed synthesis and NMR data for this compound (Compound 4). Available at: (Contextualized from search snippet 1.7).

-

Synthesis of Amides in Supercritical CO2: MIT Open Access Articles. Describes alternative synthesis of this compound. Available at: .

-

PubChem Compound Summary: General data for Octananilide homologs. Available at: .

Thermodynamic Stability Profile: N-Phenyloctanamide

This guide details the thermodynamic and chemical stability profile of N-phenyloctanamide (also known as octananilide or caprylanilide). It is designed for researchers requiring rigorous physicochemical data and validated experimental protocols.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (

Molecular Architecture & Physicochemical Baseline

The stability of this compound is dictated by the competitive electronic effects of the phenyl ring and the steric/hydrophobic effects of the octyl chain.

| Property | Value | Context for Stability |

| CAS Number | 16245-66-6 | Unique Identifier |

| Molecular Weight | 219.33 g/mol | -- |

| Melting Point | 57 °C (Range 49–57 °C) | Moderate lattice energy; susceptible to thermal excursions >50°C. |

| LogP (Octanol/Water) | 3.28 | Highly lipophilic; degradation is surface-limited in aqueous media. |

| Solubility (Water) | < 0.1 mg/mL | Hydrolysis is rate-limited by solubility phase transfer. |

| Solubility (Ethanol) | Soluble | Preferred solvent for stability stock solutions. |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Nitrogen lone pair is delocalized into the phenyl ring, reducing basicity. |

Structural Implications on Stability

-

Resonance Stabilization: The nitrogen lone pair participates in resonance with both the carbonyl group and the phenyl ring. This "cross-conjugation" significantly reduces the basicity of the nitrogen compared to alkyl amides, making protonation (the first step of acid hydrolysis) thermodynamically unfavorable.

-

Hydrophobic Shielding: The

octyl chain creates a local hydrophobic environment around the amide bond, entropically disfavoring the approach of polar water molecules required for hydrolysis.

Chemical Stability Profile: Hydrolysis Kinetics

The amide bond in this compound is kinetically stable at physiological pH but susceptible to catalyzed degradation under extreme pH conditions.

Mechanistic Pathways

The degradation follows distinct mechanisms based on pH, described by the Hammett equation relationships for anilides.

-

Acid-Catalyzed (

): Rate-limiting step is the nucleophilic attack of water on the protonated carbonyl. Because the phenyl ring withdraws electron density, the carbonyl oxygen is less basic, slowing down the initial protonation. -

Base-Catalyzed (

/ E1cB): The phenyl group stabilizes the transition state and the leaving group (aniline anion, though rarely formed directly without proton assistance). Base hydrolysis is generally faster than acid hydrolysis for anilides due to the electron-withdrawing nature of the phenyl ring making the carbonyl carbon more electrophilic.

Figure 1: Mechanistic pathways for the hydrolysis of this compound. The base-catalyzed route is driven by the electrophilicity of the carbonyl carbon.

Predicted Half-Life Estimates

Based on homologous series data (acetanilide vs. long-chain anilides):

-

pH 7.4 (37°C):

years (Negligible hydrolysis). -

0.1 M HCl (60°C):

hours. -

0.1 M NaOH (60°C):

hours.

Experimental Protocols for Stability Validation

To rigorously determine the thermodynamic stability, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine solid-state purity, melting point onset, and enthalpy of fusion (

-

Sample Prep: Weigh 2–5 mg of dried this compound into a Tzero aluminum pan. Crimp hermetically.

-

Reference: Use an empty, matched aluminum pan.

-

Cycle:

-

Equilibrate at 20°C.

-

Ramp 10°C/min to 80°C (First heat: erases thermal history).

-

Cool 10°C/min to 20°C.

-

Ramp 5°C/min to 80°C (Second heat: Analytical run).

-

-

Analysis: Record

(extrapolated onset temperature) and integration of the endothermic peak for-

Acceptance Criteria: Single sharp peak at ~57°C. Broadening indicates impurities or solvent inclusion.

-

Protocol B: Accelerated Degradation Study (Arrhenius)

Purpose: Determine activation energy (

-

Solution Prep: Prepare 1 mM this compound in 50:50 Ethanol:Buffer (Phosphate pH 7.4, HCl pH 1.2, Borate pH 10). Note: Ethanol is required to ensure solubility.

-

Incubation: Aliquot into HPLC vials and incubate at three isotherms: 50°C, 60°C, and 70°C.

-

Sampling: Inject samples at t=0, 24, 48, 72, and 96 hours.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).

-

Detection: UV at 240 nm (max absorption of anilide).

-

Flow: 1.0 mL/min.

-

-

Calculation: Plot

vs

Figure 2: Validated workflow for assessing the thermodynamic and kinetic stability of this compound.

Implications for Drug Development

-

Prodrug Design: The N-phenyl amide bond is significantly more stable than aliphatic amides or esters. If this compound represents a prodrug linker, release of the active moiety (aniline derivative) will likely require enzymatic cleavage (amidases) rather than spontaneous chemical hydrolysis.

-

Formulation: Due to the melting point of ~57°C, solid dosage forms must avoid high-shear granulation processes that generate heat >50°C, which could induce partial melting and subsequent recrystallization into less stable polymorphs.

-

Solubility-Limited Toxicity: In biological assays, the compound may precipitate in aqueous media before reaching toxic concentrations. Co-solvents (DMSO/Ethanol) or cyclodextrin complexation are required for accurate in vitro toxicology.

References

-

Stenutz, R. (2023). ChemSynthesis: this compound Properties and Melting Point Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3790984, Octanamide, N-methyl-N-phenyl- (Analogous Data). Retrieved from [Link]

-

Brown, H.C.[1] & Tsukamoto, A. (1964). Selective Reductions. Reaction of Anilides with Lithium Aluminum Hydride. Journal of the American Chemical Society. (Provides context on anilide bond stability).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for Amide Hydrolysis E1cB vs AAc2).

Sources

solubility of N-phenyloctanamide in organic solvents

[1][2][3][4][5]

Understanding the solute's intrinsic properties is the first step in designing a solubility study. This compound exhibits a "push-pull" solubility behavior due to its polar amide linkage and non-polar alkyl chain.

| Property | Value | Relevance to Solubility |

| Molecular Formula | C₁₄H₂₁NO | Amphiphilic structure (Polar Head / Non-polar Tail) |

| Molecular Weight | 233.35 g/mol | Moderate size; diffusion kinetics are standard.[1] |

| Melting Point ( | 48–57 °C (321–330 K) | Low |

| LogP (Octanol/Water) | ~3.28 | Highly lipophilic; negligible aqueous solubility (< 0.1 mg/mL).[1] |

| H-Bond Donors/Acceptors | 1 / 1 | Capable of H-bonding with alcohols (protic solvents).[1] |

Solvent Selection Strategy: Based on its dielectric profile and Hansen Solubility Parameters (HSP), this compound shows the following compatibility:

-

High Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform (H-bonding + Dipole match).

-

Moderate Solubility: Ethanol, Methanol, Isopropanol (H-bonding active, but alkyl chain repulsion in short alcohols).

-

Low/Non-Solubility: Water, Cyclohexane (at low temps).

Experimental Methodology: Laser Monitoring Technique

For precise solubility determination, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and automation potential. This protocol is self-validating as it detects the exact moment of phase transition (clear to turbid).

Protocol: Dynamic Laser Solubility Determination

Equipment:

-

Jacketed glass vessel (50 mL) with magnetic stirring.

-

Thermostatic bath (Control precision ±0.05 K).

-

Laser turbidity probe (650 nm) or high-sensitivity photometer.

-

Precision burette or automated solid dispenser.

Workflow:

-

Solvent Charge: Add a known mass (

) of the pure organic solvent (e.g., Ethanol) to the vessel. -

Equilibration: Set the starting temperature (

) approx. 5 K below the expected saturation point. -

Solid Addition: Add this compound in small, weighed increments (

). -

Dissolution: Stir until the solution is clear (Laser transmission = 100%).

-

Cooling/Precipitation (Polythermal Mode): Slowly cool the solution at 2 K/h.

-

Detection: Record the temperature (

) where laser transmission drops sharply (nucleation/cloud point). -

Calculation: The mole fraction solubility (

) at

Visualization of Experimental Logic:

Caption: Logic flow for the Dynamic Laser Monitoring method to determine solubility limits.

Thermodynamic Modeling & Prediction

When experimental data is limited, thermodynamic models provide a robust way to estimate solubility behavior.

A. Ideal Solubility (The Baseline)

The ideal solubility (

-

Estimated Parameters for this compound:

- K (57 °C).

- kJ/mol (Estimated based on homologous acetanilides).

- J/mol·K.

-

Prediction: At 298.15 K (25 °C), the ideal solubility mole fraction is approximately 0.35 .

-

Note: In real solvents, solubility will be lower than this value (positive deviation from Raoult's law) unless specific solute-solvent interactions (like H-bonding in THF) occur.

-

B. The Modified Apelblat Model (Empirical)

For correlating experimental data (e.g., from the Laser method), the Modified Apelblat equation is the industry standard for amides.

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Interpretation:

-

If

is negative, dissolution is endothermic (typical for this compound). -

This model accounts for the non-ideality of the solution temperature dependence.

-

C. Thermodynamic Functions of Solution

Using the Van't Hoff analysis of the solubility data, you can derive the thermodynamic driving forces:

-

Enthalpy of Solution (

):-

Expectation: Positive value (Endothermic). Heat is required to break the solute lattice.

-

-

Gibbs Free Energy (

):-

Expectation: Positive value for sparingly soluble solvents; approaches zero for highly soluble systems.

-

Thermodynamic Decision Workflow:

Caption: Decision tree for selecting the appropriate thermodynamic model based on data linearity.

Applications in Drug Development & Synthesis

1. Purification via Recrystallization: The steep solubility curve of this compound in alcohols (ethanol/isopropanol) makes them ideal recrystallization solvents.

-

High T: High solubility (dissolves impurities).

-

Low T: Low solubility (precipitates pure crystals).

-

Protocol: Dissolve at near-boiling ethanol, filter hot, cool slowly to 4 °C.

2. Solubilization in Formulation: For drug delivery systems involving this compound derivatives:

-

Cosolvency: Use a mixture of PEG-400 + Ethanol + Water . The Log-Linear Solubility model (Jouyban-Acree) is recommended for optimizing this ternary mixture.

-

Hydrotropy: this compound can act as a hydrotrope or be solubilized by hydrotropes (e.g., sodium benzoate) due to its planar aromatic ring stacking capability.

References

-

NIST Chemistry WebBook. Octanal and Amide Thermochemical Data. National Institute of Standards and Technology.[2] Available at: [Link]

-

PubChem. this compound (Compound Summary). National Center for Biotechnology Information. Available at: [Link][3]

-

Stenutz, R. Physical Properties of this compound. ChemSynthesis/Stenutz Data. Available at: [Link]

-

Jouyban, A. Solubility Data in Organic Solvents.[4] Handbook of Solubility Data. CRC Press.[5] (Methodology Reference).

-

Grant, D.J.W., et al. Solubility and Thermodynamic Behavior of Acetanilide Derivatives. Journal of Chemical & Engineering Data.[6] (Homologous series baseline).

- Yalkowsky, S.H.Solubility and Solubilization in Aqueous Media. American Chemical Society. (Theoretical basis for Ideal Solubility).

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. N-phenylethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. Octanamide, N-methyl-N-phenyl- | C15H23NO | CID 3790984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Acetamide, N-phenyl- [webbook.nist.gov]

- 6. Equations of State for the Thermodynamic Properties of Three Perfluorocarbons: n-Perfluorobutane, n-Perfluoropentane, and n-Perfluorohexane | NIST [nist.gov]

Technical Whitepaper: N-Phenyloctanamide (Octananilide)

Topic: N-phenyloctanamide Toxicity and Safety Data Sheet (SDS) Type: Technical Whitepaper & Safety Guide Audience: Research Scientists, Toxicologists, and Drug Development Professionals

Toxicological Profile, Metabolic Fate, and Safety Protocols

Executive Summary

This compound (commonly Octananilide or Caprylanilide ) is a lipophilic amide formed from the condensation of octanoic acid and aniline. While often utilized as a synthetic intermediate or internal standard in lipidomics, its toxicological profile is inextricably linked to the Toxic Oil Syndrome (TOS) epidemic and the metabolic release of aniline .

This guide moves beyond generic safety data, providing a mechanistic assessment of the compound's biological activity, specifically its role as a "Fatty Acid Anilide" (FAA)—a class of biomarkers implicated in autoimmune-like vascular diseases. Researchers handling this compound must treat it not merely as an inert intermediate, but as a potential generator of methemoglobin-forming metabolites.

Chemical Identity & Physicochemical Profile

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | Octananilide; Caprylanilide; Octanoic acid anilide |

| CAS Registry Number | 622-50-4 |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol |

| Physical State | Waxy Solid or Viscous Liquid (Ambient Temp) |

| Solubility | Insoluble in water; Soluble in Ethanol, DMSO, Chloroform |

| LogP (Predicted) | ~4.4 (Highly Lipophilic) |

Toxicological Assessment: The "Fatty Acid Anilide" Mechanism

The Core Hazard: Metabolic Hydrolysis

The primary toxicity of this compound stems from its metabolic instability. Upon ingestion or absorption, amidases (specifically Fatty Acid Ethyl Ester Synthase acting in reverse) hydrolyze the amide bond, releasing two distinct moieties:

-

Octanoic Acid (Caprylic Acid): Generally recognized as safe (GRAS), causing mild irritation.

-

Aniline: A potent hematotoxin and carcinogen (Category 2).

Key Risk: The release of aniline leads to the formation of phenylhydroxylamine , which oxidizes hemoglobin (

Historical Context: Toxic Oil Syndrome (TOS)

This compound belongs to the family of Fatty Acid Anilides (FAAs) . In 1981, the Spanish Toxic Oil Syndrome epidemic was linked to rapeseed oil denatured with aniline.[1][2][3] FAAs (specifically oleyl- and linoleyl-anilides) were identified as "proximate markers" of the toxic oil. While the exact causative agent remains debated (between FAAs and PAP-esters), FAAs are biologically active, capable of infiltrating lipid bilayers and persisting in tissues longer than free aniline due to their high lipophilicity.

Visualizing the Metabolic Pathway

The following diagram illustrates the bidirectional enzymatic pathway that governs the toxicity of this compound.

Figure 1: Metabolic fate of this compound. Note the potential for re-conjugation, allowing the compound to act as a lipophilic reservoir for aniline.

Enhanced Safety Data Sheet (SDS) Guidelines

Note: This section is designed to supplement, not replace, vendor-specific SDS. It applies the "Precautionary Principle" based on the aniline moiety.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction. |

| STOT - Repeated Exp. | Category 2 | H373: May cause damage to organs (Blood/Spleen) through prolonged exposure. |

| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long-lasting effects. |

First Aid Measures

-

Inhalation: Move to fresh air. If cyanosis (blue lips/nails) occurs, administer oxygen immediately. Specific Antidote: Methylene Blue (medical supervision required) if methemoglobinemia is confirmed.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water. Aniline-based compounds absorb rapidly through skin; monitor for systemic toxicity.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Handling & Storage

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum) are generally effective for short contact, but Laminate film (Silver Shield) gloves are recommended for prolonged handling due to the high lipophilicity and skin permeation potential.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Avoid oxidation which can degrade the amide.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Type)

Rationale: This protocol uses a biphasic system to scavenge the HCl byproduct, preventing the protonation of the unreacted aniline.

Reagents:

-

Aniline (1.0 eq)

-

Octanoyl Chloride (1.1 eq)

-

Triethylamine (TEA) or NaOH (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve Aniline (10 mmol) and TEA (12 mmol) in dry DCM (20 mL) in a round-bottom flask under

atmosphere. Cool to 0°C. -

Addition: Add Octanoyl Chloride (11 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Add saturated

solution to quench excess acid chloride. -

Extraction: Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by Brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water if solid, or purify via silica column chromatography.

Synthesis Workflow Diagram

Figure 2: Synthesis workflow emphasizing the acid wash step to ensure removal of toxic unreacted aniline.

Environmental Fate

-

Biodegradability: Amides are generally biodegradable by environmental amidases. However, the release of aniline poses a toxicity risk to aquatic microorganisms (

Daphnia < 1 mg/L for aniline). -

Bioaccumulation: With a LogP of ~4.4, this compound has moderate potential to bioaccumulate in aquatic organisms if not rapidly metabolized.

-

Disposal: Must be disposed of as hazardous organic waste containing nitrogen. Do not release into municipal drains.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23428: this compound. Retrieved from [Link]

-

Gelpi, E., et al. (2002). The Spanish Toxic Oil Syndrome 20 Years after Its Onset: A Multidisciplinary Review of Scientific Knowledge. Environmental Health Perspectives. Retrieved from [Link]

-

Kaphalia, B.S., et al. (1997). Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Aniline: Substance Information and GHS Classification. Retrieved from [Link]

- Sigma-Aldrich.Safety Data Sheet for Octananilide (Generic Amide Protocols). (Note: Specific link varies by region; referenced for standard amide handling protocols).

Sources

Structural Elucidation and Solid-State Analysis of N-Phenyloctanamide

Executive Summary

N-Phenyloctanamide (also known as octananilide or N-octanoylaniline) represents a critical structural model in the study of lipid-mimetic amides. As a member of the fatty acid anilide homologous series, its crystal structure offers significant insights into the interplay between strong hydrogen bonding (amide backbone) and weak van der Waals forces (alkyl chain packing). This guide details the protocol for the synthesis, crystallization, and structural analysis of this compound, serving as a template for researchers investigating hydrophobic drug intermediates and phase-change materials.

Chemical Context and Significance

The structural integrity of this compound (

-

The Polar Core: The secondary amide group (-CONH-) which drives rigid directional bonding.

-

The Lipophilic Tail: The octyl (

) chain which introduces flexibility and drives lamellar packing.

Understanding this structure is essential for:

-

Pharmaceutical Profiling: Predicting solubility and bioavailability of lipophilic drug candidates.

-

Materials Science: Designing supramolecular assemblies and liquid crystals where alkyl chain length dictates phase transition temperatures.

-

Toxicology: Serving as a marker for "Toxic Oil Syndrome" (TOS) studies, where fatty acid anilides are implicated as toxic byproducts.[1]

Experimental Methodology

Synthesis Protocol

To obtain diffraction-quality crystals, high-purity synthesis is required to eliminate homologous impurities (e.g., C6 or C10 amides) that cause disorder in the crystal lattice.

-

Reaction Type: Schotten-Baumann condensation or Direct Amidation.

-

Reagents: Octanoyl chloride (1.1 eq), Aniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) as solvent.

-

Procedure:

-

Dissolve aniline in dry DCM at 0°C.

-

Add triethylamine (base scavenger).

-

Dropwise addition of octanoyl chloride to prevent thermal runaway.

-

Stir at room temperature for 4 hours.

-

Purification: Wash with 1M HCl (remove unreacted aniline), then Sat.

, then Brine. Dry over -

Recrystallization: Dissolve crude solid in minimum hot Ethanol; add water dropwise until turbid; cool slowly to 4°C.

-

Crystallographic Data Collection

-

Crystal Selection: Select a colorless, block-like specimen (approx.

mm). -

Source: Mo-K

radiation ( -

Temperature: Data collection at 100 K is mandatory to reduce thermal motion of the terminal octyl chain, which often exhibits high disorder at room temperature.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

Figure 1: Critical workflow for the structural determination of this compound.

Structural Analysis & Interpretation

Based on the homologous series of N-phenylamides (acetanilide, hexananilide), the structure of this compound follows a predictable supramolecular archetype.

Unit Cell and Space Group

N-alkyl anilides typically crystallize in the Orthorhombic (

-

Predicted Lattice: The long axis (usually c or b) will correspond to the length of the octyl chain bilayer.

-

Z value: Typically

or

Molecular Conformation

-

Amide Geometry: The amide bond adopts the trans conformation (torsion angle

) to minimize steric clash between the phenyl ring and the octyl chain. -

Phenyl Twist: The phenyl ring is rarely coplanar with the amide group. Expect a dihedral angle of 20–40° between the phenyl ring plane and the amide plane (

). This twist relieves steric strain between the amide oxygen and the ortho-hydrogens of the phenyl ring. -

Alkyl Chain: The

chain adopts an all-trans (anti-periplanar) conformation to maximize packing density.

Supramolecular Architecture (Packing)

The crystal packing is governed by a hierarchy of interactions:

-

Primary Motif (Strong): 1D Hydrogen-bonded chains.

-

Interaction:

-

Geometry:

distance -

Graph Set:

chains running parallel to a short crystallographic axis (often a or b).

-

-

Secondary Motif (Weak): Lamellar Packing.

-

The hydrophobic octyl chains extend perpendicular to the H-bonded amide chains.

-

These chains pack via van der Waals interactions, often forming a "herringbone" or "parallel" sub-cell structure similar to polyethylene.

-

Packing Interaction Diagram

The following diagram illustrates the competing forces that stabilize the crystal lattice.

Figure 2: Schematic of the supramolecular assembly showing the orthogonal H-bonding and van der Waals domains.

Quantitative Data Summary (Representative)

The following table summarizes the expected geometric parameters for this compound based on high-precision studies of the N-phenylamide homologous series.

| Parameter | Structural Feature | Typical Value | Significance |

| Bond Length | Double bond character indicating resonance. | ||

| Bond Length | Partial double bond character; restricts rotation. | ||

| Bond Angle | Expanded angle due to steric repulsion. | ||

| Torsion Angle | All-trans conformation for efficient packing. | ||

| H-Bond | Strong intermolecular hydrogen bond. | ||

| H-Bond | Near-linear geometry favors stability. |

References

-

Pagliari, A. B., et al. (2018). "Supramolecular Packing of a Series of N-Phenylamides and the Role of NH···O=C Interactions." ACS Omega, 3(10), 13850–13861. Link

-

Gelbrich, T., et al. (2012).[2] "Systematic study of the crystal structures of N-phenyl- and N-benzyl-sulfonamides." CrystEngComm, 14, 5454-5464.[2] Link

- García-Raso, A., et al. (2003). "Crystal structure of fatty acid anilides: The interplay of hydrogen bonding and van der Waals interactions." New Journal of Chemistry, 27, 864-870.

-

Kapetanovic, I. M., et al. (1994). "Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome." Toxicology and Applied Pharmacology, 129(1), 103-110. Link

Sources

An Inquiry into the Biological Potential of N-phenyloctanamide: A Landscape of Related Analogues

To Our Valued Research Colleagues,

This document serves to address the inquiry into the biological activity potential of N-phenyloctanamide. After a comprehensive and systematic review of the current scientific literature, we must report that there is a notable absence of specific research dedicated to this particular molecule. As such, the creation of an in-depth technical guide with detailed experimental protocols, mechanistic pathways, and quantitative data for this compound is not feasible at this time without foundational primary research.

However, the principles of medicinal chemistry and drug discovery often rely on the exploration of structure-activity relationships (SAR) among analogous compounds. While direct data on this compound is unavailable, we can provide a scientific overview of the biological activities observed in structurally related N-phenyl amides and similar compounds. This analysis may offer valuable insights and a rationale for the future investigation of this compound as a potential bioactive agent.

The N-Phenyl Amide Scaffold: A Privileged Structure in Bioactivity

The N-phenyl amide moiety is a common feature in a multitude of biologically active compounds, spanning a wide range of therapeutic areas. The phenyl ring and the amide linkage provide a versatile backbone for molecular interactions with biological targets. Variations in the acyl chain length, such as the octanoyl group in this compound, and substitutions on the phenyl ring can dramatically influence the compound's physicochemical properties and its biological profile.

Potential Areas of Biological Activity Based on Analogous Compounds

Based on the activities of structurally related molecules, several potential avenues for the biological investigation of this compound can be hypothesized.

Antimicrobial and Antifungal Potential

A significant body of research exists on the antimicrobial properties of various N-phenyl substituted compounds. For instance, studies on phenylsulphonylaminoalkanamides have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[1] Similarly, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been shown to be active against Gram-positive bacteria.[2] The lipophilic nature of the octanoyl chain in this compound could potentially enhance its ability to penetrate microbial cell membranes, a key factor in antimicrobial efficacy.

Anticancer and Cytotoxic Properties

The N-phenyl group is a frequent component of molecules with anticancer activity. For example, N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3] Furthermore, N,N'-disubstituted L-isoglutamines, which feature a phenylacetyl group, have shown promise as anticancer agents.[4] The investigation of this compound for cytotoxic activity against a panel of cancer cell lines would be a logical starting point to explore its potential in this area.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a continuous effort in drug discovery. Phenyl-substituted amides have been explored as inhibitors of key inflammatory mediators. For instance, newly synthesized amides of aryl acetic acid have demonstrated significant antioxidant and anti-inflammatory activities, with a proposed mechanism involving the inhibition of lipoxygenase.[5] Additionally, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.[6] Given these precedents, evaluating the ability of this compound to modulate inflammatory pathways would be a worthwhile endeavor.

Proposed Initial Experimental Workflow for Evaluating this compound

For researchers interested in pioneering the investigation of this compound, a structured, stepwise approach is recommended to elucidate its potential biological activities.

Caption: A proposed phased experimental workflow for the initial biological evaluation of this compound.

Conclusion and Future Directions

While a detailed technical guide on the biological activity of this compound cannot be constructed from the current scientific literature, the landscape of related N-phenyl amide compounds suggests that it is a molecule of interest with potential for bioactivity. The octanoyl chain imparts significant lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties in ways that differ from its shorter-chain or more functionalized analogs.

We strongly encourage the scientific community to undertake the primary research necessary to characterize the biological profile of this compound. Such studies would not only fill a gap in the current knowledge but could also unveil a new scaffold for the development of novel therapeutic agents. Future research should focus on its synthesis, purification, and systematic screening for antimicrobial, anticancer, and anti-inflammatory activities, followed by more in-depth mechanistic studies if promising initial results are obtained.

References

-

Synthesis and Biological Activities of Phenylsulphonylaminoalkanamides. Afribary. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]

-

Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors. PubMed. [Link]

-

Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed. [Link]

-

N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents. PubMed. [Link]

Sources

- 1. afribary.com [afribary.com]

- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenyloctanamide Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Therapeutic Potential of Lipophilic Amides

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of a lipophilic octanamide chain introduces unique physicochemical properties, enhancing membrane permeability and potentially modulating interactions with biological targets. This technical guide provides a comprehensive literature review of N-phenyloctanamide derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, with a focus on their potential as anticonvulsant, analgesic, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Core Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of this compound derivatives is primarily achieved through the acylation of substituted anilines with octanoyl chloride or its derivatives. This versatile approach allows for the introduction of a wide array of substituents on the phenyl ring, enabling a thorough exploration of the SAR.

A general synthetic route involves the reaction of a substituted aniline with octanoyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.[3] The reaction typically proceeds at room temperature to yield the corresponding this compound derivative in good to excellent yields.

Experimental Protocol: General Synthesis of N-(substituted-phenyl)octanamide Derivatives

-

Reactant Preparation: To a solution of the appropriately substituted aniline (1.0 eq) in anhydrous dichloromethane (10 mL/mmol of aniline) under an inert atmosphere (N2 or Ar), add triethylamine (1.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add octanoyl chloride (1.1 eq) dropwise over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-(substituted-phenyl)octanamide.

-

Characterization: Characterize the purified compound by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity.[4]

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Structure-Activity Relationships

The versatility of the this compound scaffold allows for its exploration in various therapeutic areas. By modifying the substitution pattern on the phenyl ring, the biological activity of these derivatives can be fine-tuned.

Anticonvulsant Activity

Several studies on related N-phenyl amide derivatives have demonstrated their potential as anticonvulsant agents.[1][5][6] The anticonvulsant activity is often evaluated using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5][6] The neurotoxicity is typically assessed using the rotarod test.[5]

The structure-activity relationship studies on similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown that the nature and position of the substituent on the phenyl ring play a crucial role in their anticonvulsant activity.[1] For instance, derivatives with a 3-(trifluoromethyl)anilide group exhibited significant activity in the MES screen, suggesting a potential role in modulating voltage-gated sodium channels.[1] In contrast, many of the corresponding 3-chloroanilide analogs were found to be inactive.[1]

For this compound derivatives, it can be hypothesized that the introduction of small, electron-withdrawing groups at the meta or para positions of the phenyl ring could enhance anticonvulsant activity. The long octanoyl chain may contribute to increased lipophilicity, facilitating brain penetration, a critical factor for centrally acting drugs.

| Derivative | Substitution on Phenyl Ring | Anticipated Anticonvulsant Activity (MES Model) | Reference (Analogous Compounds) |

| N-(3-trifluoromethylphenyl)octanamide | 3-CF3 | Potentially High | [1] |

| N-(4-chlorophenyl)octanamide | 4-Cl | Moderate | [2] |

| N-(2,6-dimethylphenyl)octanamide | 2,6-di-CH3 | Potentially High | [7] |

| N-(4-methoxyphenyl)octanamide | 4-OCH3 | Potentially Moderate to High | [8] |

Table 1: Anticipated Anticonvulsant Activity of this compound Derivatives Based on SAR of Analogous Compounds.

Analgesic and Anti-inflammatory Activities

The N-phenyl amide core is also present in compounds with notable analgesic and anti-inflammatory properties.[2][9][10] The mechanism of action for these activities often involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory pathways.

Studies on 2-(substituted phenoxy)acetamide derivatives have shown that the presence of halogens on the aromatic ring can favor both anticancer and anti-inflammatory activity.[2] For example, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant anticancer, anti-inflammatory, and analgesic activities.[2]

In the context of this compound derivatives, the long alkyl chain could potentially interact with hydrophobic pockets of target enzymes. The anti-inflammatory activity of these compounds can be evaluated using the carrageenan-induced rat paw edema assay.[11]

| Derivative | Substitution on Phenyl Ring | Anticipated Anti-inflammatory Activity (% Inhibition of Edema) | Reference (Analogous Compounds) |

| N-(4-chlorophenyl)octanamide | 4-Cl | Potentially Significant | [2] |

| N-(4-fluorophenyl)octanamide | 4-F | Potentially Significant | [10] |

| N-(4-nitrophenyl)octanamide | 4-NO2 | Potentially Moderate | [2] |

| N-(4-hydroxyphenyl)octanamide | 4-OH | Potentially Moderate | [12] |

Table 2: Anticipated Anti-inflammatory Activity of this compound Derivatives Based on SAR of Analogous Compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

-

Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally to different groups of rats (n=6 per group). Administer a reference drug, such as indomethacin (10 mg/kg), to a positive control group.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

-

Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test, to determine the significance of the anti-inflammatory effect.

Caption: Postulated mechanism of anti-inflammatory action of this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for diverse functionalization of the phenyl ring make this class of compounds an attractive target for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. In particular, the exploration of different substituents on the phenyl ring, including electron-donating and electron-withdrawing groups at various positions, is warranted. Furthermore, investigating the effects of modifying the length and branching of the alkyl chain could provide valuable insights into the optimization of their pharmacokinetic and pharmacodynamic properties.

References

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available from: [Link]

-

Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. PubMed. Available from: [Link]

-

Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity. PubMed. Available from: [Link]

-

Phenylethanoid Glycosides from Caryopteris aureoglandulosa and Their Biological Activities. ResearchGate. Available from: [Link]

-

Synthesis and anticonvulsant activity of new phenytoin derivatives. PubMed. Available from: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available from: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available from: [Link]

-

Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. Available from: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Bentham Science. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. PMC. Available from: [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available from: [Link]

-

Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PMC. Available from: [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]

-

Quantitative structure activity relationship studies on some N-benzylacetamide and 3- (phenylamino)propanamide derivatives with anticonvulsant. Semantic Scholar. Available from: [Link]

-

Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. PubMed. Available from: [Link]

-

Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. PubMed. Available from: [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available from: [Link]

-

Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review. MDPI. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

-

Progress in Structure-activity Relationship of Phenylethanoid Glycosides. Semantic Scholar. Available from: [Link]

-

Synthesis and analgesic activity of some acetamide derivatives. PubMed. Available from: [Link]

-

Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed. Available from: [Link]

-

Anti-Inflammatory Effects of Phytochemical Components of Clinacanthus nutans. MDPI. Available from: [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. Available from: [Link]

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Semantic Scholar. Available from: [Link]

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of N-Phenyloctanamide (Caprylanilide)

This guide provides a rigorous technical analysis of N-phenyloctanamide (also known as Caprylanilide or Octananilide), focusing on its physicochemical properties, synthesis, and experimental characterization.

Executive Summary

This compound (CAS: 6998-10-3) is a fatty acid amide derivative synthesized from octanoic acid and aniline.[1] It serves as a critical intermediate in the development of surface-active agents, hydrophobic drug linkers, and histone deacetylase (HDAC) inhibitors. This guide synthesizes experimental melting point data, thermodynamic properties, and validated synthesis protocols for researchers in medicinal and organic chemistry.

Physicochemical Properties

The following data represents a consensus of experimental values derived from high-purity synthesis reports (purity >98%).

Table 1: Core Physical Data

| Property | Value | Condition/Notes | Source |

| Chemical Name | This compound | IUPAC | [1] |

| CAS Registry Number | 6998-10-3 | Verified | [2] |

| Synonyms | Octananilide; Caprylanilide; Octanilide | Common usage | [2] |

| Molecular Formula | C₁₄H₂₁NO | - | [1] |

| Molecular Weight | 219.33 g/mol | - | [1] |

| Melting Point (Exp.) | 82 – 84 °C | Recrystallized (White solid) | [3][4] |

| Boiling Point (Pred.) | > 350 °C | Decomposes at atm.[2] pressure | [5] |

| Solubility | DMSO, Ethanol, Methanol, Chloroform | Insoluble in Water | [3] |

| Appearance | White to Off-white Crystalline Solid | Needles or Platelets | [3] |

Thermodynamic Note: Unlike lower molecular weight amides (e.g., acetanilide, BP 304°C), the increased lipophilicity of the octyl chain significantly elevates the boiling point, rendering atmospheric distillation impractical due to thermal degradation risks.

Synthesis & Experimental Methodology

The most robust method for synthesizing high-purity this compound is the Schotten-Baumann reaction , utilizing octanoyl chloride and aniline in the presence of a base to scavenge the hydrochloric acid byproduct.

Reaction Pathway Visualization

The following diagram illustrates the bimolecular nucleophilic substitution mechanism and the subsequent workup logic.

Figure 1: Mechanistic pathway for the acylation of aniline with octanoyl chloride.

Validated Synthesis Protocol

Objective: Synthesize 5.0 mmol of this compound.

-

Reagent Preparation :

-

Aniline (1.0 equiv, 5 mmol)

-

Octanoyl chloride (1.1 equiv, 5.5 mmol)

-

Triethylamine (TEA) (1.2 equiv, 6 mmol) or 10% NaOH (aq).

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

-

Reaction Setup :

-

Charge an oven-dried round-bottom flask with Aniline and TEA in DCM (20 mL).

-

Cool the solution to 0 °C using an ice bath to control the exotherm.

-

Add Octanoyl chloride dropwise over 15 minutes under nitrogen atmosphere.

-

-

Execution :

-

Allow the mixture to warm to room temperature (25 °C).

-

Stir for 3–12 hours. Monitor conversion via TLC (Mobile phase: 20% Ethyl Acetate in Hexane; R_f ≈ 0.5).

-

-

Workup & Purification :

-

Quench : Add water (20 mL) to dissolve amine salts.

-

Extraction : Separate organic layer; wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove acid), then Brine.

-

Drying : Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Crystallization : Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel chromatography (Hexane/EtOAc).

-

Analytical Characterization (Self-Validation)

To ensure the synthesized material matches the standard (MP 82-84°C), verify using these spectral markers:

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 9.82 (s, 1H, -NH-): Diagnostic amide proton singlet.

-

δ 7.58 (d, 2H, ortho-ArH): Phenyl ring protons.

-

δ 7.27 (t, 2H, meta-ArH).

-

δ 2.30 (t, 2H, -CO-CH₂-): Alpha-methylene protons of the octanoyl chain.

-

δ 0.86 (t, 3H, -CH₃): Terminal methyl group.

-

Applications in Drug Development

This compound structures are frequently utilized as:

-

Hydrophobic Linkers : Used in PROTACs or fragment-based drug design to span hydrophobic pockets.

-

HDAC Inhibitor Precursors : The "cap" group in hydroxamic acid-based histone deacetylase inhibitors (e.g., SAHA analogues) often mimics this structure to interact with the rim of the enzyme active site [3].

-

Surfactant Models : Used to study lipid-protein interactions due to the amphiphilic nature of the C8 chain and aromatic headgroup.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 80631, Octananilide. Retrieved from .[3]

-

Chemical Book . This compound (CAS 6998-10-3) Product Properties. Retrieved from .

-

Royal Society of Chemistry (2014) . Synthesis and antiproliferative activity of N-phenyl-lipoamide derivatives. RSC Advances. (Confirming MP 82-84°C). Retrieved from .

-

EPA CompTox Chemicals Dashboard . Octananilide Details. Retrieved from .

-

ChemSrc . This compound Physicochemical Data. Retrieved from .

Sources

In Silico Thermochemistry: A Guide to Calculating N-Phenyloctanamide Bond Energies

Abstract This technical guide outlines the computational protocol for determining the bond dissociation energy (BDE) of N-phenyloctanamide (Octananilide), a fatty acid amide (FAA) structurally related to bioactive lipids like anandamide and capsaicin. We prioritize the M06-2X density functional due to its superior performance in main-group thermochemistry and non-covalent interactions over the traditional B3LYP. This guide details the geometric optimization, vibrational analysis, and thermodynamic cycles required to accurately predict both homolytic (radical) and heterolytic (ionic) cleavage pathways.

Part 1: Molecular Architecture & Theoretical Basis

The Target Molecule

This compound (

-

SMILES: CCCCCCCC(=O)NC1=CC=CC=C1

-

Key Structural Feature: The planar amide bond (

) exhibits significant resonance stabilization ( -

Electronic Influence: The phenyl ring acts as an electron sink. Upon homolytic cleavage of the N-H bond, the resulting nitrogen radical is stabilized by delocalization into the aromatic

-system, lowering the BDE compared to aliphatic amides.

The Computational Challenge

Calculating BDE requires high accuracy because errors in electronic energy scale exponentially in rate constant calculations (

Recommended Theory Level:

-

Functional: M06-2X (Global hybrid meta-GGA).

-

Reasoning: Benchmarks show M06-2X reduces mean absolute error (MAE) for main-group thermochemistry to <1.0 kcal/mol, significantly outperforming B3LYP in bond breaking scenarios.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

-

Reasoning: Diffuse functions (++) are critical for describing the electron cloud of the nitrogen lone pair and any anionic species formed during heterolytic cleavage analysis.

-

Part 2: Computational Methodology (The Protocol)

This protocol assumes the use of standard quantum chemistry packages (Gaussian, ORCA, or GAMESS).

Step-by-Step Workflow

Step 1: Geometry Optimization (Gas Phase)

Locate the global minimum on the Potential Energy Surface (PES). The octanoyl chain is flexible; a conformational search is required to ensure the alkyl tail does not fold artificially due to lack of dispersion correction.

Step 2: Vibrational Frequency Analysis

Confirm the stationary point is a true minimum (zero imaginary frequencies) and calculate the Zero-Point Vibrational Energy (ZPVE).[5]

-

Directive: Freq

-

Validation: If

, the structure is a transition state or saddle point. Re-optimize along the imaginary mode. -

Scaling: Scale ZPVE by 0.97 (standard factor for M06-2X) to account for anharmonicity.

Step 3: Single Point Energy (SPE) & Solvation

Calculate the final electronic energy in the solvent of interest (e.g., water or octanol for lipophilicity).

-

Model: SMD (Solvation Model based on Density).

-

Reasoning: SMD is parameterized for a wider range of organic solutes than the older PCM model.

Workflow Visualization

Figure 1: The computational pipeline for determining Bond Dissociation Energy (BDE) using DFT.

Part 3: Bond Dissociation Energy (BDE) Analysis[4]

Homolytic Cleavage (Radical Pathway)

This is the standard definition of BDE. We are interested in the cleavage of the amide C-N bond .

Reaction:

Calculation:

-

Note on Spin Multiplicity:

-

Parent Molecule: Singlet (

). -

Radical Fragments: Doublets (

). -

CRITICAL: You must run Unrestricted DFT (UM062X) for the radical fragments to allow alpha and beta electrons to have different spatial wavefunctions.

-

Heterolytic Cleavage (Ionic Pathway)

Relevant for metabolic hydrolysis (e.g., by FAAH enzymes).

Reaction:

Calculation:

Data Summary Template

Use the following table to organize your output data.

| Species | Electronic Energy (Hartree) | ZPVE (Hartree) | Thermal Corr. to Enthalpy | Total Enthalpy (H) |

| This compound | ||||

| Octanoyl Radical | ||||

| Anilino Radical |

Final BDE Calculation:

Part 4: Thermodynamic Cycle & Solvation

Gas-phase BDEs often differ from solution-phase reactivity due to the stabilization of polar transition states or ions. To calculate the BDE in solution (e.g., biological fluid), use a thermodynamic cycle.

Figure 2: Thermodynamic cycle linking gas-phase calculations to solution-phase BDE via solvation free energies.

Equation:

Part 5: Validation & Quality Control

To ensure the trustworthiness of your results, apply these checks:

-

Spin Contamination: For the radical fragments (Unrestricted DFT), check the

value. It should be close to 0.75 for a doublet. If -

Basis Set Superposition Error (BSSE): While less critical for pure cleavage than for weak dimers, if you calculate the interaction energy of the fragments at a specific distance, you must apply the Counterpoise Correction (CP) .

-

Reference Check: Compare your calculated C-N BDE against the standard acetanilide value (

kcal/mol). Large deviations (>5 kcal/mol) indicate a methodological error (e.g., incorrect conformer).

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

-

Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link

-

Gaussian, Inc. (2024). Thermochemistry in Gaussian. Link

Sources

- 1. A comparison of the behavior of functional/basis set combinations for hydrogen-bonding in the water dimer with emphasis on basis set superposition error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Methodological & Application

green chemistry protocols for N-phenyloctanamide preparation

Application Note: Green Chemistry Protocols for -Phenyloctanamide Synthesis

Executive Summary

This Application Note provides validated, environmentally benign protocols for the synthesis of

Traditional amide synthesis often relies on poor atom-economy reagents (thionyl chloride, DCC/EDC) or hazardous solvents (DCM, DMF). This guide presents three distinct "Green Chemistry" methodologies that prioritize Atom Economy (AE) , Reaction Mass Efficiency (RME) , and Energy Efficiency :

-

Chemocatalytic: Boric Acid-Catalyzed Direct Condensation (High Scalability).

-

Biocatalytic: Lipase (CAL-B) Mediated Synthesis (Mild Conditions).

-

Energy-Intensive/Solvent-Free: Microwave-Assisted Direct Condensation (High Throughput).

Strategic Decision Matrix

Select the protocol that best aligns with your laboratory's constraints and scaling requirements.

Figure 1: Decision tree for selecting the optimal amidation protocol based on scale and thermal stability.

Method A: Boric Acid-Catalyzed Direct Condensation

Best for: Large-scale preparation, robust substrates, high atom economy.

Principle & Mechanism

This method utilizes Boric Acid (

Figure 2: Catalytic cycle of Boric Acid mediated amidation. Note the regeneration of the catalyst.[1]

Protocol Details

-

Reagents:

-

Octanoic Acid (1.0 equiv, 14.4 g for 100 mmol scale)

-

Aniline (1.0 equiv, 9.3 g)

-

Boric Acid (10 mol%, 0.62 g)

-

Solvent: Toluene (or Xylene for higher boiling point)

-

-

Equipment: Round-bottom flask, Dean-Stark trap (for water removal), Reflux condenser.

Step-by-Step Procedure:

-

Charge: Add Octanoic acid, Aniline, and Boric acid to the flask.

-

Solvate: Add Toluene (approx. 5 mL per gram of reactant) to create a slurry.

-

Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap is essential to continuously remove the water byproduct, driving the equilibrium forward (Le Chatelier's principle).

-

Monitor: Reaction is typically complete in 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Workup: Cool to room temperature. Wash the organic layer with:

-

1M HCl (removes unreacted aniline).

-

Sat.

(removes unreacted octanoic acid). -

Brine.[2]

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Method B: Lipase-Catalyzed Synthesis (CAL-B)

Best for: Thermally sensitive substrates, "Green Solvent" requirements, high selectivity.

Principle

Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435), catalyzes amidation under mild conditions. This method avoids toxic solvents entirely if run neat or uses bio-derived solvents like 2-MeTHF.

Protocol Details

-

Reagents:

-

Octanoic Acid (1.0 equiv)

-

Aniline (1.0 equiv)

-

CAL-B (Novozym 435, 10% w/w relative to substrates)[3]

-

Molecular Sieves (4Å, activated)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or tert-Amyl alcohol.

-

-

Equipment: Orbital shaker or stirred reactor (gentle stirring to avoid crushing beads).

Step-by-Step Procedure:

-

Preparation: In a vial, dissolve Octanoic acid and Aniline in 2-MeTHF.

-

Activation: Add activated 4Å molecular sieves (crucial for scavenging water in enzymatic amidation).

-

Initiation: Add CAL-B beads.

-

Incubation: Shake/stir at 45–60°C for 24–48 hours.

-

Filtration: Filter off the enzyme and sieves. (Note: The enzyme can often be washed and reused).

-

Purification: Evaporate solvent. The product purity is often high enough to bypass chromatography; otherwise, perform a short silica plug filtration.

Method C: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), rapid library generation, elimination of solvent waste.

Principle

Microwave irradiation provides direct dielectric heating, accelerating the reaction kinetics significantly compared to conventional heating. By omitting the solvent, the concentration of reactants is maximized.

Protocol Details

-

Reagents:

-

Octanoic Acid (1.0 equiv)

-

Aniline (1.0 equiv)

-

Catalyst: None (thermal) or Montmorillonite K-10 clay (optional, 5% w/w).

-

-

Equipment: Dedicated Microwave Reactor (e.g., CEM or Biotage) with sealed vessels.

Step-by-Step Procedure:

-

Mix: Weigh Octanoic acid and Aniline directly into a microwave vial. (If using clay catalyst, add it now).

-

Seal: Cap the vial with a Teflon-lined septum.

-

Irradiate: Program the reactor:

-

Target Temp: 150°C

-

Hold Time: 10–20 minutes

-

Stirring: High[4]

-

-

Cool: Use compressed air cooling (built-in) to rapidly drop temp to <50°C.

-

Extraction: Dissolve the melt in Ethyl Acetate.

-

Wash: Wash with 1M HCl and Sat.

as in Method A.

Comparative Analysis & Green Metrics

The following table contrasts the three methods against the "Classical" Route (Acid Chloride + Amine + Base).

| Metric | Classical Route (AcCl) | Method A (Boric Acid) | Method B (Enzymatic) | Method C (Microwave) |

| Atom Economy (AE) | Poor (~45-60%) | Excellent (~92%) | Excellent (~92%) | Excellent (~92%) |

| E-Factor | High (Salt waste) | Low (Water byproduct) | Low | Very Low |

| Reaction Time | 1-2 hours | 12-24 hours | 24-48 hours | 10-20 mins |

| Energy Input | Low (0°C to RT) | High (Reflux) | Low (45°C) | Moderate (MW) |

| Scalability | High | High | Moderate | Low (Batch) |

| Toxicity Risk | High ( | Low | Lowest | Low |

Calculation of Atom Economy for Method A/B/C:

Quality Control & Validation

Ensure the identity and purity of the synthesized

-

Melting Point: 55–57°C (Lit. value).

-

IR Spectroscopy:

-

Amide I Band: ~1660

(C=O stretch). -

Amide II Band: ~1540

(N-H bend). -

Absence of broad -OH stretch (3300-2500

) from Octanoic acid.

-

-

H NMR (400 MHz,

- 7.50 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 7.10 (t, 1H, Ar-H).

- 7.20 (br s, 1H, NH).

-

2.35 (t, 2H,

- 0.88 (t, 3H, terminal CH3).

References

-

Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

-

Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Synthesis of Fatty Acid Amides. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120.

-

Perreux, L., & Loupy, A. (2002). A Tentative Rationalization of Microwave Effects in Organic Synthesis According to the Reaction Medium and Mechanistic Considerations. Tetrahedron, 57(45), 9199-9223.

-

Constable, D. J., et al. (2002). Metrics to 'Green' Chemistry—Which are the Best? Green Chemistry, 4(6), 521-527.

-

Lanigan, R. M., & Sheppard, T. D. (2013). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Amines.[5] European Journal of Organic Chemistry, 2013(33), 7453-7465.

Application Note: N-Phenyloctanamide as a Lipophilic Scaffold in Pharmaceutical Synthesis

[1]

Abstract

This application note details the synthesis, purification, and pharmaceutical relevance of N-phenyloctanamide (Octananilide), a critical lipophilic amide scaffold. While structurally simple, this molecule serves as a vital hydrophobic probe in Fragment-Based Drug Discovery (FBDD), particularly in the optimization of Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs) and as a substrate for metabolic stability profiling (amidase activity). This guide provides a self-validating protocol for its synthesis via acyl chloride coupling and outlines its utility in defining Structure-Activity Relationships (SAR).[1]

Introduction: The Role of Lipophilic Amides

In medicinal chemistry, the modulation of lipophilicity (LogP) is a primary lever for optimizing drug bioavailability and blood-brain barrier penetration.[1] This compound represents a quintessential "Lipophilic Linker" model.[1]

Pharmaceutical Context

-

HDAC Inhibitor Pharmacophore: Many HDAC inhibitors, such as Vorinostat (SAHA), consist of a zinc-binding group (ZBG), a linker, and a hydrophobic "cap" group. This compound serves as a "De-functionalized Probe" —a model compound used to study the non-covalent hydrophobic interactions of the cap and linker regions without the confounding effects of the active ZBG.[1]

-

Metabolic Probe: The octanoyl-anilide bond is a classic substrate for liver amidases.[1] It is used to assay the hydrolytic stability of amide-based drug candidates against specific CYP450 isoforms and carboxylesterases.[1]

Chemical Properties & Safety Profile[1][2][3]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Octananilide; Caprylanilide |

| CAS Number | 6998-10-3 |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.33 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 73–75 °C |

| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in water |

| LogP (Calc) | ~4.5 (High Lipophilicity) |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Safety Warning: Aniline is toxic and a potential carcinogen. Octanoyl chloride is corrosive and lachrymatory.[1] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Synthetic Pathways

We present two methods: the High-Throughput Acid Chloride Route (Method A) for scale-up and the Green Direct Condensation (Method B) for sensitive substrates.[1]

Method A: Nucleophilic Acyl Substitution (Standard Protocol)

This method relies on the high reactivity of octanoyl chloride to drive the reaction to completion rapidly, using a base to scavenge the HCl byproduct.

Reaction Scheme:

Method B: Carbodiimide Coupling (Alternative)

For derivatives where acid chlorides are unstable, DCC (N,N'-Dicyclohexylcarbodiimide) activation of octanoic acid is preferred.[1]

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of this compound via Method A.

Detailed Experimental Protocol (Method A)

Materials

-

Aniline (10 mmol, 0.93 g)

-

Octanoyl Chloride (11 mmol, 1.79 g)

-

Triethylamine (Et₃N) (12 mmol, 1.21 g)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

1M HCl, Sat.[1] NaHCO₃, Brine